4,6-Dichloro-5-(2-chlorophenyl)-2-(2-methylcyclopropyl)pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,6-Dichloro-5-(2-chlorophenyl)-2-(2-methylcyclopropyl)pyrimidine, also known as DCPY, is a pyrimidine-based compound that has been extensively studied for its potential applications in scientific research. DCPY is a potent inhibitor of several enzymes, including CDK4, CDK6, and CDK9, which play critical roles in cell cycle regulation and transcriptional control.
科学的研究の応用
Synthesis and Antimicrobial Evaluation
Pyrimidines and condensed pyrimidines have been synthesized and evaluated for antimicrobial activity. These compounds show potential in combating both Gram-positive and Gram-negative bacteria, indicating the relevance of pyrimidine derivatives in developing new antibacterial agents (Abdelghani et al., 2017).
Anticancer Applications
The synthesis of 2-chloro-4-(3-nitrophenoxy) thieno [3, 2-d] pyrimidine has shown importance as an intermediate in small molecule anticancer drugs. This underscores the utility of pyrimidine derivatives in oncology, particularly in the synthesis of compounds with anticancer properties (Zhou et al., 2019).
Optoelectronics and NLO Applications
The study of thiopyrimidine derivatives for their nonlinear optical (NLO) properties has revealed significant potential. These findings suggest applications in medicine and NLO fields, especially for optoelectronic high-tech applications (Hussain et al., 2020).
Antiviral Research
Pyrimidine derivatives have also been investigated for their anti-HIV activity, illustrating the role of these compounds in developing antiretroviral therapies. This research is crucial for advancing HIV treatment options (Vince and Hua, 1990).
Molecular Docking and Drug Design
Quantum chemical calculations and molecular docking studies on pyrimidine derivatives have contributed to understanding their interactions with biological targets. Such studies are fundamental in drug design, offering insights into the molecular basis of drug-receptor interactions and the development of new therapeutic agents (Gandhi et al., 2016).
特性
IUPAC Name |
4,6-dichloro-5-(2-chlorophenyl)-2-(2-methylcyclopropyl)pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11Cl3N2/c1-7-6-9(7)14-18-12(16)11(13(17)19-14)8-4-2-3-5-10(8)15/h2-5,7,9H,6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPKBCIWNGQZPGT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC1C2=NC(=C(C(=N2)Cl)C3=CC=CC=C3Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11Cl3N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1504525-40-9 |
Source
|
Record name | 4,6-dichloro-5-(2-chlorophenyl)-2-(2-methylcyclopropyl)pyrimidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。